molecular formula C65H79F3N18O15 B12404639 Kisspeptin-234 trifluoroacetate salt

Kisspeptin-234 trifluoroacetate salt

Cat. No.: B12404639
M. Wt: 1409.4 g/mol
InChI Key: XYUGIYOAGFFAEE-VIJDQBLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kisspeptin-234 trifluoroacetate salt involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as HBTU or HATU and bases like DIPEA in an organic solvent like DMF .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification techniques such as preparative HPLC .

Chemical Reactions Analysis

Types of Reactions

Kisspeptin-234 trifluoroacetate salt primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include protected amino acids, coupling reagents like HBTU or HATU, and bases such as DIPEA. The reactions are usually carried out in organic solvents like DMF .

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, which is then purified and converted to its trifluoroacetate salt form .

Mechanism of Action

Kisspeptin-234 trifluoroacetate salt exerts its effects by acting as a neutral antagonist at the GPR-54 receptor. It competes directly at the Kisspeptin-10 binding site, inhibiting the activation of the receptor by endogenous kisspeptin-1. This regulation of kisspeptin/GPR-54 signaling modulates the release of gonadotropin-releasing hormone (GnRH), which in turn affects the hypothalamic-pituitary-gonadal axis and reproductive processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kisspeptin-234 trifluoroacetate salt is unique due to its potent neutral antagonist activity at GPR-54, making it the first reported antagonist for the kisspeptin-1/GPR-54 signaling system. This distinct property allows it to be a valuable tool in studying and modulating reproductive processes at a higher level than GnRH and gonadotropin secretion .

Biological Activity

Kisspeptin-234 trifluoroacetate salt is a synthetic analog of kisspeptin, a peptide that plays a crucial role in reproductive physiology by acting on the GPR54 receptor to stimulate the release of gonadotropin-releasing hormone (GnRH). This article provides a comprehensive overview of the biological activity of Kisspeptin-234, including its mechanisms, effects on various physiological processes, and relevant research findings.

Overview of Kisspeptin and Its Receptor

Kisspeptins are neuropeptides derived from the KISS1 gene, with Kisspeptin-1 being the most studied. These peptides bind to the GPR54 receptor, which is pivotal in regulating the hypothalamic-pituitary-gonadal (HPG) axis. Kisspeptin-234 specifically functions as a neutral antagonist of GPR54, allowing for detailed studies into kisspeptin signaling pathways and their implications in reproductive health and disorders.

Kisspeptin-234 acts primarily through the following mechanisms:

  • GPR54 Activation : Kisspeptins stimulate GnRH release by activating GPR54, leading to downstream effects on luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland.
  • Modulation of Neuronal Activity : Studies have shown that kisspeptin can modulate neuronal excitability in various brain regions, influencing reproductive hormone release independent of traditional pathways .

Biological Activities and Effects

Kisspeptin-234 has been implicated in several biological activities:

  • Regulation of Reproductive Hormones : Kisspeptin-234 enhances GnRH secretion, which is essential for normal reproductive function. This effect has been observed in various animal models, including sheep and rodents .
  • Impact on Neuronal Health : Research indicates that kisspeptins may protect against oxidative stress and neuronal apoptosis. For instance, Kisspeptin-54 has been shown to attenuate neuronal damage in models of brain injury .
  • Inhibition of Smooth Muscle Proliferation : Recent studies suggest that kisspeptins can inhibit human airway smooth muscle cell proliferation, indicating potential therapeutic applications in respiratory diseases .

Case Studies and Experimental Data

A variety of studies have explored the effects of Kisspeptin-234:

  • Study on LH Surge : In ovine models, administration of kisspeptin significantly stimulated GnRH release prior to the LH surge, confirming its role in reproductive hormone regulation .
  • Neuronal Activity Modulation : Whole-cell recordings in GPR54 knockout mice demonstrated that kisspeptin could still influence neuronal firing rates, suggesting alternative pathways for its action beyond GPR54 .

Data Table: Summary of Key Findings

Study ReferenceSubjectFindings
RatsKisspeptin-54 reduces oxidative stress in neuronal injury models.
MiceKisspeptin modulates neuronal excitability independent of GPR54.
HumansInhibition of airway smooth muscle proliferation by kisspeptins.
SheepKisspeptin administration stimulates GnRH release before LH surge.

Properties

Molecular Formula

C65H79F3N18O15

Molecular Weight

1409.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-acetamidopropanoyl]amino]-N-[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C63H78N18O13.C2HF3O2/c1-34(74-35(2)82)56(88)79-50(29-52(65)84)62(94)80-48(27-39-31-71-43-21-12-10-19-41(39)43)61(93)81-49(28-51(64)83)58(90)73-32-53(85)75-46(25-37-16-7-4-8-17-37)57(89)72-33-54(86)76-47(26-38-30-70-42-20-11-9-18-40(38)42)60(92)77-44(22-13-23-69-63(67)68)59(91)78-45(55(66)87)24-36-14-5-3-6-15-36;3-2(4,5)1(6)7/h3-12,14-21,30-31,34,44-50,70-71H,13,22-29,32-33H2,1-2H3,(H2,64,83)(H2,65,84)(H2,66,87)(H,72,89)(H,73,90)(H,74,82)(H,75,85)(H,76,86)(H,77,92)(H,78,91)(H,79,88)(H,80,94)(H,81,93)(H4,67,68,69);(H,6,7)/t34-,44+,45+,46+,47-,48+,49+,50+;/m1./s1

InChI Key

XYUGIYOAGFFAEE-VIJDQBLHSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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